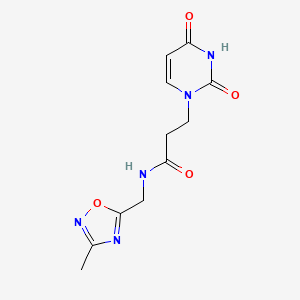
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C11H13N5O4 and its molecular weight is 279.256. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
The compound has been investigated for its potential herbicidal activity. A study by Liu et al. (2008) synthesized a related compound and found it to be effective as a herbicide (Liu et al., 2008). Similarly, Shi and Liu (2014) designed and synthesized a series of compounds, including derivatives of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide, which exhibited moderate to good selective herbicidal activity against certain plant species (Shi & Liu, 2014).
Antimicrobial and Antifungal Applications
Kaplancıklı (2011) conducted a study on oxadiazole derivatives, related to the compound , and found that some of these derivatives possess significant antifungal activities against various Candida species (Kaplancıklı, 2011). Additionally, Farag et al. (2009) reported that derivatives of 3-oxo-N-(pyrimidin-2-yl)butanamide, which share a similar structural motif, showed moderate antimicrobial activity (Farag et al., 2009).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of this compound and its derivatives. For example, Hulme et al. (2008) described a multicomponent reaction involving cyanamide to synthesize related dihydropyrimidine systems, highlighting the versatility of this compound in synthetic chemistry (Hulme et al., 2008). Hussein et al. (2008) also contributed to the understanding of its synthesis and potential applications in heterocyclic chemistry (Hussein et al., 2008).
Anticancer and Antimalarial Potential
Akhaja and Raval (2012) investigated tetrahydropyrimidine–isatin hybrids, structurally related to the compound, for their antitubercular and antimalarial activities, indicating the potential of this compound in developing treatments for these diseases (Akhaja & Raval, 2012).
properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-7-13-10(20-15-7)6-12-8(17)2-4-16-5-3-9(18)14-11(16)19/h3,5H,2,4,6H2,1H3,(H,12,17)(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUHFLFEWPGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

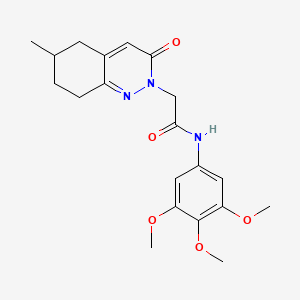
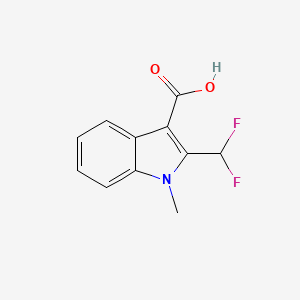
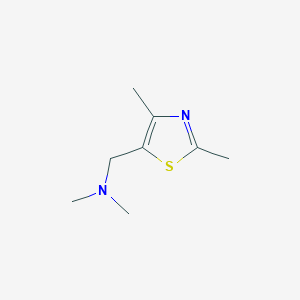
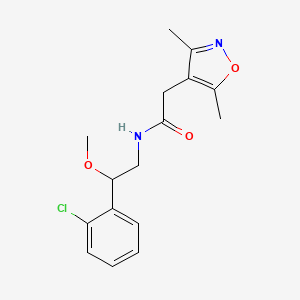
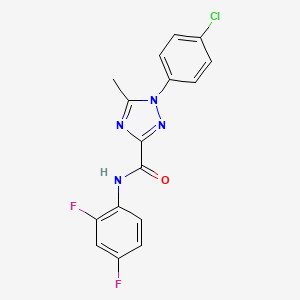
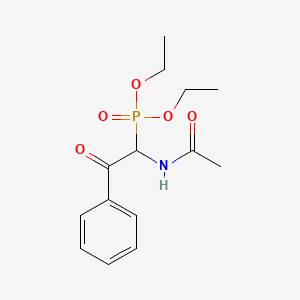
![1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride](/img/structure/B2598666.png)
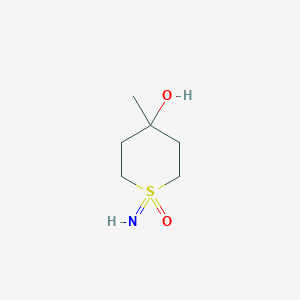
![3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate](/img/structure/B2598669.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2598672.png)
![3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2598673.png)
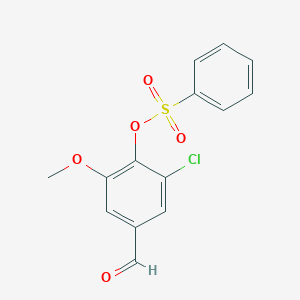

![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2598678.png)